[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
“[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” is a specialty product for proteomics research . It is also known as S-Benzylthioglycolic acid .
Molecular Structure Analysis
The co-crystallization of (benzylthio)acetic acid with L-proline (L-PRO), D-proline (D-PRO), DL-proline (DL-PRO), isonicotinamide (INA) and tryptamine (TPA) led to the formation of five novel crystalline compounds . Further molecular docking analysis revealed that K-10 had a stronger binding ability with TIR1 than NAA .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that synthetic errors during chemical synthesis can be quantified and suppressed by non-canonical nucleosides .Scientific Research Applications
Fascinating Variability in Chemistry and Properties
A review by Boča, Jameson, and Linert (2011) highlights the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes, emphasizing their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This work suggests potential interest points for further investigation of unknown analogues, which could include derivatives such as “[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” (Boča, Jameson, & Linert, 2011).
Biological Activities of Thiazole- and Benzimidazole-fused Derivatives
Hsu, Hu, and Liu (2005) discuss the synthesis and biological evaluation of condensed benzimidazoles, indicating their significant biological activities such as antihypertensive, diuretic, and good herbicidal properties. This indicates the potential of benzimidazole derivatives in various scientific applications beyond pharmaceuticals, potentially encompassing “this compound” (Hsu, Hu, & Liu, 2005).
DNA Binding and Fluorescent Staining
Issar and Kakkar (2013) review Hoechst 33258, a benzimidazole derivative known for binding to the minor groove of DNA, suggesting the use of benzimidazole derivatives in fluorescent DNA staining and as potential radioprotectors and topoisomerase inhibitors. This aspect could relate to the structural and functional applications of similar compounds, including “this compound” (Issar & Kakkar, 2013).
Mechanism of Action in Fungicides
Davidse (1986) provides an overview of benzimidazole fungicides, detailing their mode of action as specific inhibitors of microtubule assembly. This research highlights the agricultural and veterinary applications of benzimidazole derivatives, which could extend to the study of “this compound” in similar contexts (Davidse, 1986).
Synthesis and SAR of Benzimidazole Derivatives
Yadav and Ganguly (2015) discuss the structure-activity relationship (SAR) of benzimidazole derivatives for different biological activities, emphasizing the significance of structural substitutions around the benzimidazole nucleus. This review could inform the design and application of specific derivatives, such as “this compound,” in various biological and pharmacological research areas (Yadav & Ganguly, 2015).
Mechanism of Action
- The primary target of “[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” is not explicitly mentioned in the available literature. However, we know that it was synthesized and evaluated as an in vitro inhibitor of Mycobacterium tuberculosis (Mtb) growth .
Target of Action
Result of Action
Properties
IUPAC Name |
2-(2-benzylsulfanylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(20)10-18-14-9-5-4-8-13(14)17-16(18)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJYQOUPBHILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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